9-cis-Retinal (CAS 514-85-2) is a highly stable, functional geometric isomer of the native visual chromophore. It covalently binds to the apoprotein opsin to form isorhodopsin, successfully triggering the G-protein-coupled phototransduction cascade upon light exposure. In procurement and material selection, 9-cis-retinal is predominantly sourced as a robust, shelf-stable surrogate for the highly labile native ligand (11-cis-retinal). This unique balance of structural mimicry and chemical stability makes it the benchmark compound for visual cycle research, GPCR structural biology, and the development of chromophore replacement therapies for retinal dystrophies [1].
Generic substitution with the native 11-cis-retinal or the cheaper all-trans-retinal introduces severe process and functional failures in laboratory workflows. 11-cis-retinal is notoriously unstable, prone to rapid thermal and photochemical isomerization, which complicates formulation and drastically increases cold-chain supply costs [2]. Conversely, the inexpensive all-trans-retinal cannot form the functional protonated Schiff base required for opsin regeneration; it exhibits an approximately 50-fold lower binding affinity for vertebrate opsin [1] and completely fails to restore visual function in retinoid-cycle-deficient models. Consequently, 9-cis-retinal is the only practical choice that balances synthetic accessibility, handling stability, and true in vivo opsin-regenerating functionality.
For long-term in vivo studies and complex structural biology workflows, chromophore stability is a primary procurement driver. 9-cis-retinal demonstrates significantly higher thermal and photochemical stability compared to the native 11-cis-retinal, which rapidly degrades or isomerizes at room temperature [1]. This enhanced stability allows 9-cis-retinal to be reliably formulated for long-term oral administration or in vitro assay storage without the extreme cold-chain logistics and high failure rates associated with 11-cis-retinal.
| Evidence Dimension | Handling stability and synthesis feasibility |
| Target Compound Data | 9-cis-retinal (High thermal stability, suitable for standard formulation) |
| Comparator Or Baseline | 11-cis-retinal (Highly labile, prone to rapid spontaneous isomerization) |
| Quantified Difference | Significant reduction in spontaneous degradation and cold-chain dependency |
| Conditions | Standard laboratory handling and in vivo formulation |
Eliminates the high cost and assay variability caused by the spontaneous degradation of the native 11-cis chromophore during experimental workflows.
In biochemical assays requiring the stabilization of the opsin apoprotein, substituting 9-cis-retinal with the cheaper all-trans-retinal results in assay failure. Vertebrate opsins exhibit an approximately 50-fold higher binding affinity for cis-retinals compared to all-trans-retinal [1]. All-trans-retinal cannot properly fit the binding pocket to form the functional Schiff base, whereas 9-cis-retinal binds efficiently, preventing the rapid unspecific aggregation and degradation typical of ligand-free opsin.
| Evidence Dimension | Relative binding affinity to opsin |
| Target Compound Data | 9-cis-retinal (Efficient Schiff base formation and opsin stabilization) |
| Comparator Or Baseline | all-trans-retinal (~50-fold lower binding affinity) |
| Quantified Difference | 50-fold higher binding affinity for cis-isomers |
| Conditions | In vitro opsin regeneration and radioligand/spectroscopic binding assays |
Proves that buyers cannot use cheap all-trans-retinal to stabilize opsin or study GPCR activation; a cis-isomer like 9-cis-retinal is strictly required.
For therapeutic modeling of Leber Congenital Amaurosis (LCA) or retinitis pigmentosa, 9-cis-retinal is the proven procurement choice over all-trans-retinal. In RPE65- and LRAT-knockout mice (models of broken visual cycles), administration of 9-cis-retinal successfully regenerates opsin into isorhodopsin and restores electroretinographic (ERG) responses[1]. Conversely, treatment with all-trans-retinal yields no significant opsin regeneration or visual improvement, as the models lack the isomerase required to convert it back to a functional cis-form [1].
| Evidence Dimension | In vivo opsin regeneration and ERG restoration |
| Target Compound Data | 9-cis-retinal (Complete restoration of ERG response and isorhodopsin formation) |
| Comparator Or Baseline | all-trans-retinal (Zero significant opsin regeneration or functional recovery) |
| Quantified Difference | Absolute functional rescue vs. total failure in isomerase-deficient models |
| Conditions | RPE65/LRAT knockout genetic mouse models of LCA |
Establishes 9-cis-retinal as an essential active compound for in vivo efficacy studies targeting visual cycle dystrophies.
When evaluating 9-cis-retinal as a functional surrogate for visual activation assays, buyers must account for differences in photoisomerization efficiency. Isorhodopsin (opsin bound to 9-cis-retinal) exhibits a photoisomerization quantum yield of 0.22, compared to 0.67 for native rhodopsin (11-cis-retinal) [1]. Despite this 3-fold reduction in photon sensitivity, 9-cis-retinal successfully isomerizes to the exact same all-trans photoproduct (bathorhodopsin) and triggers the identical G-protein signaling cascade, making it a highly reliable, albeit slightly less light-sensitive, functional analog.
| Evidence Dimension | Photoisomerization quantum yield |
| Target Compound Data | 9-cis-retinal (Isorhodopsin): Quantum yield = 0.22 |
| Comparator Or Baseline | 11-cis-retinal (Rhodopsin): Quantum yield = 0.67 |
| Quantified Difference | 3-fold lower photoisomerization efficiency, but identical photoproduct formation |
| Conditions | Femtosecond isomerization dynamics following excitation at 472.7 - 568.2 nm |
Validates that while 9-cis-retinal requires more light to activate, it perfectly replicates the downstream biological signaling pathway of the native ligand.
Due to its ability to bypass defective isomerase enzymes, 9-cis-retinal is the preferred active pharmaceutical ingredient for formulating chromophore replacement therapies in RPE65- and LRAT-deficient animal models, providing stable and measurable ERG restoration[1].
Ligand-free opsin is highly unstable and prone to aggregation. 9-cis-retinal is utilized as a stable, high-affinity surrogate ligand to lock opsin into the isorhodopsin state, enabling reproducible crystallization and cryo-EM workflows without the extreme handling constraints of 11-cis-retinal [2].
Because it reliably photoisomerizes to bathorhodopsin and triggers the G-protein cascade, 9-cis-retinal is procured for high-throughput biochemical screening assays where a stable, light-activatable visual pigment is required[2].
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